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Tris(bis(trimethylsilyl)amino)silane

PEALD Silicon Nitride IGZO TFTs

Tris(bis(trimethylsilyl)amino)silane – also referred to in the literature and vendor catalogs as tris(trimethylsilyl)amine (CAS 1586-73-8) or nonamethyltrisilazane – is a fully silylated tertiary amine with the molecular formula C₉H₂₇NSi₃ and a molecular weight of 233.57 g/mol. It belongs to the tris(trialkylsilyl)amine class and carries three bulky trimethylsilyl (–Si(CH₃)₃) groups on a central nitrogen atom.

Molecular Formula C18H54N3Si7
Molecular Weight 509.2 g/mol
Cat. No. B14285686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(bis(trimethylsilyl)amino)silane
Molecular FormulaC18H54N3Si7
Molecular Weight509.2 g/mol
Structural Identifiers
SMILESC[Si](C)(C)N([Si](N([Si](C)(C)C)[Si](C)(C)C)N([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C
InChIInChI=1S/C18H54N3Si7/c1-23(2,3)19(24(4,5)6)22(20(25(7,8)9)26(10,11)12)21(27(13,14)15)28(16,17)18/h1-18H3
InChIKeyDIRWWCVZRQGGBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(bis(trimethylsilyl)amino)silane (Tris(trimethylsilyl)amine) – Compound Identity and Procurement Context


Tris(bis(trimethylsilyl)amino)silane – also referred to in the literature and vendor catalogs as tris(trimethylsilyl)amine (CAS 1586-73-8) or nonamethyltrisilazane – is a fully silylated tertiary amine with the molecular formula C₉H₂₇NSi₃ and a molecular weight of 233.57 g/mol . It belongs to the tris(trialkylsilyl)amine class and carries three bulky trimethylsilyl (–Si(CH₃)₃) groups on a central nitrogen atom. The compound is a colorless crystalline or waxy solid at ambient conditions (mp 67–69 °C, bp 72 °C at 10 mmHg) [1]. It is valued as a chlorine- and carbon-free precursor for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of silicon nitride thin films, as a non-nucleophilic strong base, and as a stable intermediate in chemical nitrogen fixation research [1][2].

Why Generic Substitution of Tris(bis(trimethylsilyl)amino)silane Fails in Critical Applications


In-class silylamines cannot be freely interchanged because small structural differences drive large functional divergences. Tris(trimethylsilyl)amine is fully silylated at nitrogen, whereas close analogs such as hexamethyldisilazane (HMDS) retain a reactive N–H bond, conferring a different pKa of 8.5 versus 4.70 for tris(trimethylsilyl)amine . Aminosilane competitors such as tris(dimethylamino)silane (TrDMAS) introduce carbon and hydrogen into deposited films, degrading electrical performance [1]. Even among chlorine-free silylamine precursors, growth per cycle (GPC) in ALD can vary by a factor of four (0.76 Å/cycle for TSA vs. 0.19 Å/cycle for DIPAS) [2]. Substitution without systematic comparison therefore risks compromised film purity, altered reactivity, and non-optimal device performance.

Quantitative Differentiation Evidence for Tris(bis(trimethylsilyl)amino)silane Versus Closest Analogs


4× Higher PEALD Growth Rate Versus DIPAS for SiNx Gate Insulators

In plasma-enhanced atomic layer deposition (PEALD) of SiNx, tris(trimethylsilyl)amine (TSA) delivers a growth per cycle (GPC) of 0.76 Å/cycle, approximately four times higher than diisopropylaminosilane (DIPAS) at 0.19 Å/cycle under identical conditions [1]. This advantage derives from the three silyl groups of TSA enabling multiple surface reactions per pulse, whereas the single bulky silyl group of DIPAS restricts each pulse to one ligand exchange [1].

PEALD Silicon Nitride IGZO TFTs

pKa Differential of 3.8 Units Versus Hexamethyldisilazane (HMDS) Governs Base Strength Selection

Tris(trimethylsilyl)amine exhibits a pKa of 4.70 at 25 °C for its conjugate acid, whereas hexamethyldisilazane (HMDS) has a reported pKa of 8.5 . This 3.8-unit difference reflects the fundamental structural distinction: TSA is a fully silylated tertiary amine with no N–H bond, making it significantly less basic than HMDS, which retains one reactive N–H. The non-nucleophilic character of TSA, combined with its lower basicity, enables selective silylation and deprotonation in the presence of acid-sensitive substrates where HMDS would be too aggressive .

Non-nucleophilic base Silylation Organosilicon

Catalytic Dinitrogen Fixation with a Turnover Number of 16.5 per Ti Atom

Under ambient conditions, molecular dinitrogen is catalytically converted into tris(trimethylsilyl)amine using a well-defined titanium triamido-amine complex, achieving a turnover number (TON) of up to 16.5 per titanium atom [1]. This product-specific TON represents the first successful example of catalytic nitrogen fixation to a tris(trialkylsilyl)amine under mild reaction conditions [1]. Alternative nitrogen fixation pathways, such as those targeting ammonia or hydrazine, involve entirely different catalytic manifolds, making this TON a specific benchmark for tris(trimethylsilyl)amine production via N₂ reduction [1].

Nitrogen fixation Dinitrogen reduction Homogeneous catalysis

Reduced Oxygen Impurity in SiNx Films: 9.6 at% O (TSA) vs. 15.8 at% O (DIPAS)

X-ray photoelectron spectroscopy (XPS) analysis of PEALD SiNx films deposited from TSA reveals an oxygen impurity content of 9.6 at%, compared to 15.8 at% for films deposited from DIPAS under the same conditions [1]. Additionally, TSA-based films showed no detectable carbon, while secondary ion mass spectrometry (SIMS) indicated that the hydrogen content of DIPAS-based films was more than twice that of TSA-based films [1]. These differences are attributed to the more efficient byproduct removal enabled by the three reactive silyl groups of TSA, leading to denser, purer films [1].

SiNx film purity XPS Thin-film transistors

Wet Etch Resistance of SiNx: TSA-Derived Films vs. Chlorosilane and Aminosilane Precursors

Silylamine precursors produce SiNx films with systematically lower wet etch rates (WER) compared to aminosilane and chlorosilane alternatives [1]. In a comparative PEALD study, trisilylamine (TSA)-derived SiNx films exhibited lower WER than films from aminosilanes and chlorosilanes [1]. Furthermore, homolog tris(disilanyl)amine (TDSA) achieved WER values even lower than TSA, with high growth rates at deposition temperatures below 300 °C [1]. This establishes a class-level hierarchy: silylamines outperform aminosilanes and chlorosilanes in etch resistance, with TDSA > TSA within the silylamine family [1].

Wet etch resistance SiNx PEALD

Procurement-Driven Application Scenarios for Tris(bis(trimethylsilyl)amino)silane


High-Throughput PEALD SiNx Gate Insulators for IGZO Thin-Film Transistors

When procuring a precursor for PEALD SiNx gate insulators in IGZO TFT fabrication, tris(trimethylsilyl)amine is quantitatively superior to DIPAS. TSA achieves a GPC of 0.76 Å/cycle (4× higher than the 0.19 Å/cycle obtained with DIPAS) and produces films with 9.6 at% oxygen (versus 15.8 at% for DIPAS), with no detectable carbon and lower hydrogen incorporation [3]. These film properties directly yield TFTs with a stable VTH of –0.98 V and zero shift under positive bias temperature stress, in contrast to the –8.3 V negative VTH and –0.35 V PBTS shift seen with DIPAS-based devices [3]. For foundries targeting high-mobility, high-reliability IGZO backplanes, TSA is the evidence-based precursor choice.

Non-Nucleophilic Silylation in Acid-Sensitive Organic Synthesis

In synthetic routes requiring strong yet non-nucleophilic silylation of acid-sensitive substrates, tris(trimethylsilyl)amine (pKa 4.70) provides dramatically milder basicity than hexamethyldisilazane (pKa 8.5) – a difference of 3.8 pKa units, equivalent to ~6,300-fold in proton affinity [3]. The absence of an N–H bond eliminates nucleophilic side reactions that compromise HMDS-based protocols. Additionally, TSA can be synthesized via the NaHMDS + TMSCl route in benzene with high yield at 20 °C in only 10 minutes [2], ensuring scalable procurement with well-established synthetic access.

Catalytic Dinitrogen Fixation to Silylamine Products

Research groups developing homogeneous catalysts for nitrogen fixation should procure tris(trimethylsilyl)amine as both a reaction standard and a product target. A well-defined titanium triamido-amine catalyst achieves catalytic conversion of N₂ to tris(trimethylsilyl)amine with a TON of up to 16.5 per Ti atom under ambient conditions [3]. This TON serves as the quantitative benchmark for any new catalyst claiming activity toward tris(trialkylsilyl)amine formation from N₂, enabling direct apples-to-apples comparison of catalytic efficiency across laboratories.

Etch-Resistant SiNx Barrier Layers for Semiconductor Interconnects

For semiconductor back-end-of-line (BEOL) applications requiring SiNx barrier layers with high resistance to wet chemical etching, silylamine-based precursors outperform aminosilanes and chlorosilanes [3]. TSA-based SiNx films exhibit lower wet etch rates than films deposited from aminosilane or chlorosilane alternatives [3]. For applications demanding ultimate etch resistance, the TSA homolog tris(disilanyl)amine (TDSA) offers even lower WER, but TSA remains the preferred choice when balancing etch performance with precursor cost and commercial availability [3].

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